

Quantum Chemical Calculations on the Structure of Codeinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeinone

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of **codeinone**, a pivotal intermediate in the biosynthesis of morphine. This document details the computational methodologies employed, presents key data in a structured format, and outlines relevant experimental protocols. Visualizations of the biosynthetic pathway and a typical computational workflow are provided to enhance understanding.

Introduction to Codeinone and the Role of Computational Chemistry

Codeinone is a morphinan alkaloid and a crucial intermediate in the biosynthetic pathway of morphine in the opium poppy (*Papaver somniferum*).^{[1][2][3][4][5]} Its chemical structure, characterized by a pentacyclic ring system, presents a fascinating subject for theoretical investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to complement experimental studies by providing detailed insights into molecular geometry, vibrational frequencies, and electronic properties.^{[6][7][8]} These computational approaches are invaluable in understanding the reactivity, stability, and spectroscopic characteristics of molecules like **codeinone**, thereby aiding in drug design and development.

Computational Methodologies

The computational investigation of **codeinone**'s structure typically involves a multi-step process, beginning with the optimization of its molecular geometry, followed by the calculation of various properties.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A widely used and reliable method for this purpose is Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G*.^{[6][7][9]} The process is iterative, with the forces on each atom being calculated and the atomic positions adjusted until a stationary point is reached where the net forces are negligible.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.^{[10][11][12][13][14]} The calculated vibrational frequencies can be compared with experimental spectra to validate the computational model.

Electronic Property Calculations

Quantum chemical calculations can also elucidate a range of electronic properties that are crucial for understanding a molecule's reactivity and behavior. These include:

- **Frontier Molecular Orbitals (HOMO and LUMO):** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
- **Molecular Electrostatic Potential (MEP):** The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic)

regions. This is particularly useful for predicting sites of chemical reactions.

- NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of different nuclei in the molecule.^{[15][16][17]} These calculated shifts can be compared with experimental NMR data to aid in structure elucidation.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on the **codeinone** structure and its closely related analog, codeine. Note: Due to the limited availability of comprehensive published data specifically for **codeinone**, the optimized geometry and vibrational frequencies presented here are for codeine, calculated at the B3LYP/6-31G level of theory. These values provide a close approximation for the **codeinone** structure.*

Optimized Molecular Geometry (Representative Data for Codeine)

Parameter	Atom 1	Atom 2	Atom 3	Atom 4	Calculated Value
Bond Length (Å)	C1	C2	-	-	1.395
	C2	C3	-	1.393	
	C3	C4	-	1.398	
	C4	C12	-	1.391	
	C1	C11	-	1.392	
	C11	C12	-	1.401	
	C5	C6	-	1.512	
	C6	C7	-	1.545	
	C7	C8	-	1.341	
	C8	C14	-	1.523	
	N9	C10	-	1.478	
	O3	C3	-	1.368	
	O3	C17	-	1.429	
Bond Angle (°)	C2	C1	C11	-	120.3
	C1	C2	C3	-	120.1
	C2	C3	C4	-	119.8
	C3	C4	C12	-	120.5
	C1	C11	C12	-	119.2
	C4	C12	C11	-	120.1
	C13	C5	C6	-	111.8
	C5	C6	C7	-	110.2

C6	C7	C8	-	123.1	
C7	C8	C14	-	122.5	
Dihedral Angle (°)	C11	C1	C2	C3	-0.1
C1	C2	C3	C4	0.1	
C2	C3	C4	C12	0.0	
C3	C4	C12	C11	-0.1	
C2	C1	C11	C12	0.1	
C4	C12	C11	C1	0.0	
C13	C5	C6	C7	-58.9	
C5	C6	C7	C8	-15.3	
C6	C7	C8	C14	180.0	

Calculated Vibrational Frequencies (Representative Data for Codeine)

Mode	Frequency (cm ⁻¹)	IR Intensity (km/mol)	Raman Activity (Å ⁴ /amu)	Assignment
1	3085	15.2	120.5	Aromatic C-H stretch
2	3060	10.1	115.8	Aromatic C-H stretch
3	2945	55.8	85.3	Aliphatic C-H stretch
4	2830	40.2	70.1	N-CH ₃ stretch
5	1640	150.3	35.2	C=C stretch
6	1605	80.1	50.6	Aromatic C=C stretch
7	1450	65.7	25.9	CH ₂ scissoring
8	1375	45.3	15.1	CH ₃ deformation
9	1280	180.5	20.3	C-O-C stretch
10	1115	250.1	10.8	C-N stretch
11	940	30.2	5.4	C-H out-of-plane bend
12	810	25.6	8.2	Ring deformation

Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Codeinone

Atom	¹ H Chemical Shift (Calculated)	¹³ C Chemical Shift (Calculated)
C1	-	128.5
C2	6.65	119.8
C3	-	142.3
C4	-	146.1
C5	4.92	87.5
C6	-	208.1
C7	6.15	129.3
C8	6.68	146.8
C9	3.40	59.2
C10	2.65, 2.05	40.8
C11	-	113.6
C12	-	120.7
C13	3.10	42.9
C14	2.85	46.5
C15	1.85, 2.30	20.6
C16	2.55, 3.15	46.2
N-CH ₃	2.45	43.1
O-CH ₃	3.85	56.4

Experimental Protocols

Synthesis of Codeinone from Codeine

A common laboratory-scale synthesis of **codeinone** involves the oxidation of codeine.^[18] A detailed protocol is as follows:

- **Dissolution:** Dissolve codeine in a suitable organic solvent, such as dichloromethane or chloroform.
- **Oxidation:** Add an oxidizing agent, for example, manganese dioxide (MnO_2) or a Swern oxidation reagent (oxalyl chloride/DMSO), to the solution. The reaction is typically stirred at room temperature.
- **Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (codeine) is consumed.
- **Workup:** Upon completion, filter the reaction mixture to remove the oxidant. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).
- **Characterization:** Confirm the identity and purity of the resulting **codeinone** using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

Biosynthetic Pathway of Morphine from Thebaine

The following diagram illustrates the key steps in the conversion of thebaine to morphine, highlighting the central role of **codeinone**.

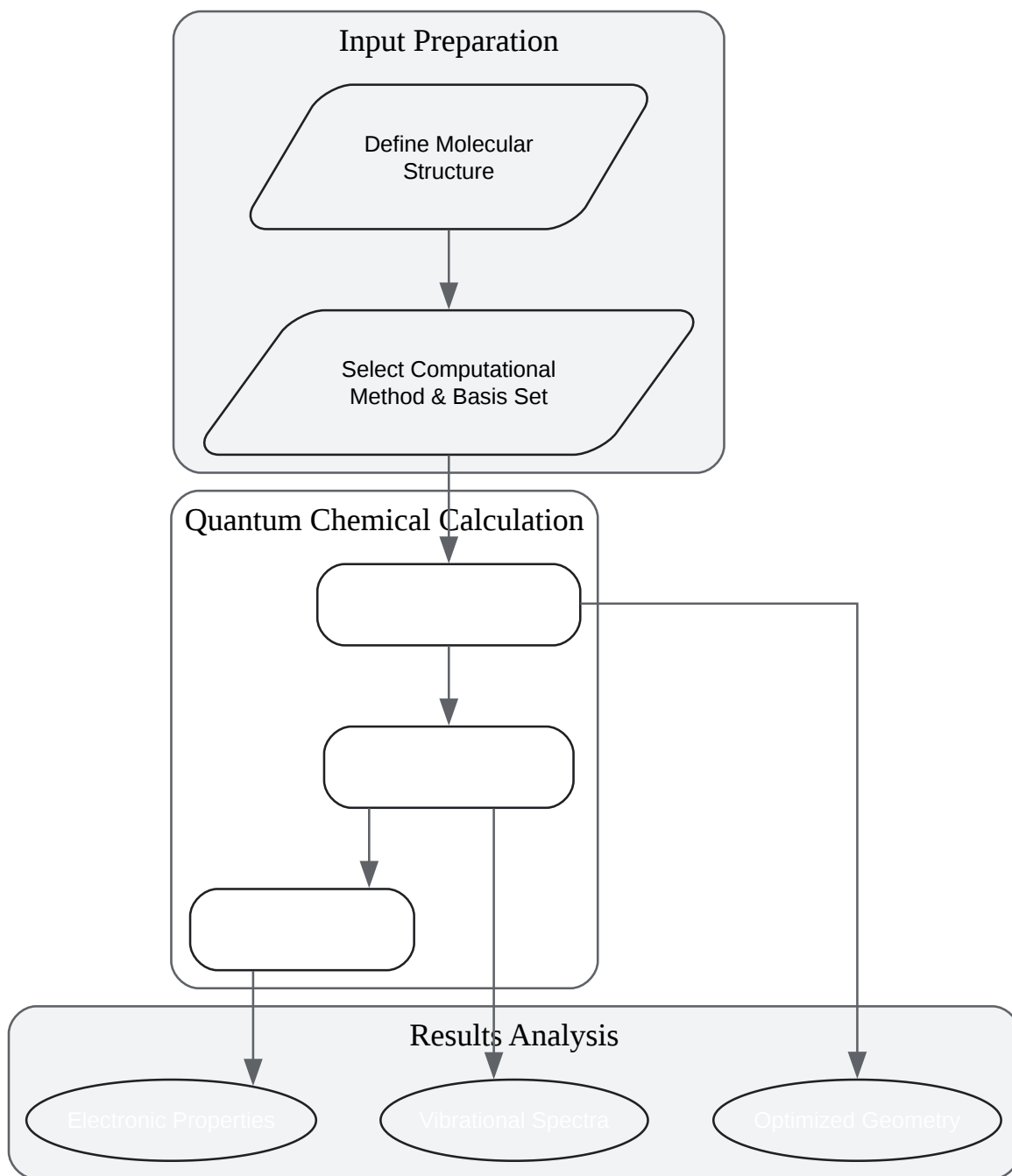


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Caption: Biosynthesis of morphine from thebaine.

Quantum Chemical Calculation Workflow

This diagram outlines the typical workflow for performing quantum chemical calculations on a molecule like **codeinone**.



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- To cite this document: BenchChem. [Quantum Chemical Calculations on the Structure of Codeinone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234495#quantum-chemical-calculations-on-codeinone-structure]

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